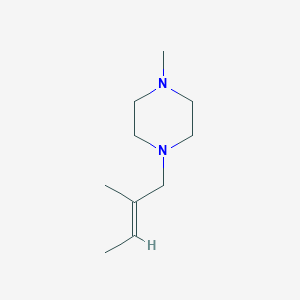![molecular formula C18H22N2O3S B5795017 N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5795017.png)
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide, also known as DB869, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. DB869 belongs to the class of compounds known as sulfonamides, which have been used for decades as antibacterial agents. However, DB869 has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
作用机制
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide works by inhibiting the activity of an enzyme called dihydroorotate dehydrogenase (DHODH). This enzyme is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division. By inhibiting DHODH, N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide is able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide has also been found to have anti-inflammatory and immunomodulatory effects. Studies have shown that N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide is able to modulate the activity of immune cells, which could make it a promising candidate for the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide is its specificity for DHODH. This makes it a promising candidate for the treatment of diseases that are caused by dysregulation of this enzyme. However, one of the limitations of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide is its relatively low potency compared to other DHODH inhibitors. This could make it challenging to achieve therapeutic levels of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide in vivo.
未来方向
There are several future directions for research on N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide. One area of focus is the development of more potent analogs of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide that could be used for the treatment of cancer and other diseases. Another area of focus is the development of new methods for delivering N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide to target tissues, which could help to overcome its low potency. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide, which could help to identify new therapeutic applications for this compound.
合成方法
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3,4-dimethylaniline and p-toluenesulfonyl chloride to form the intermediate compound 4-(3,4-dimethylphenylsulfonamido)toluene. This intermediate is then reacted with butyric anhydride to form N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide.
科学研究应用
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide has been extensively studied for its potential use as a therapeutic agent for various diseases. One of the most promising applications of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide is in the treatment of cancer. Studies have shown that N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide is able to inhibit the growth of cancer cells by targeting specific enzymes that are involved in cell division and proliferation.
属性
IUPAC Name |
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-5-18(21)19-15-8-10-17(11-9-15)24(22,23)20-16-7-6-13(2)14(3)12-16/h6-12,20H,4-5H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUOSXORRSCKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)
![4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5794978.png)
![5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794979.png)

![2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5794995.png)



![N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5795026.png)
![N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5795039.png)